![molecular formula C10H16Cl3NO3S B12612204 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate CAS No. 917616-23-0](/img/structure/B12612204.png)
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trichloroethyl group attached to a bicyclic nonane ring system, which includes a sulfonate group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate typically involves multiple steps, starting with the preparation of the bicyclic nonane ring system. One common method involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes under the action of a cobalt (II) acetylacetonate catalytic system . This reaction yields the desired bicyclic structure, which can then be further functionalized to introduce the trichloroethyl and sulfonate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The trichloroethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the sulfonate group can yield sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bicyclic nonane ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloroethyl 9-azabicyclo[4.2.1]nonane-9-sulfonate
- 2,2,2-Trichloroethyl 9-azabicyclo[3.2.1]octane-9-sulfonate
Uniqueness
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is unique due to its specific ring size and the presence of both trichloroethyl and sulfonate functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
917616-23-0 |
|---|---|
Fórmula molecular |
C10H16Cl3NO3S |
Peso molecular |
336.7 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate |
InChI |
InChI=1S/C10H16Cl3NO3S/c11-10(12,13)7-17-18(15,16)14-8-5-3-1-2-4-6-9(8)14/h8-9H,1-7H2 |
Clave InChI |
MCUIDSVWKOCLEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2C(N2S(=O)(=O)OCC(Cl)(Cl)Cl)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


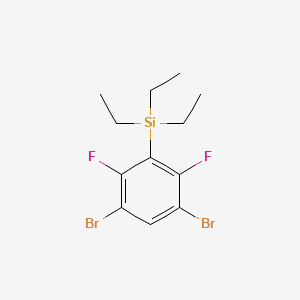
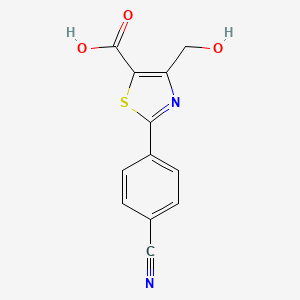
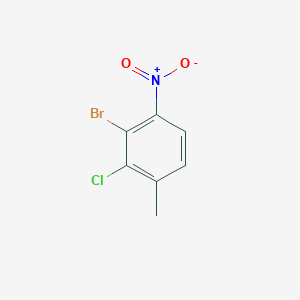
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
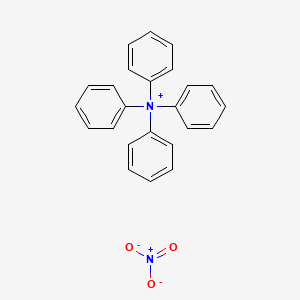
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
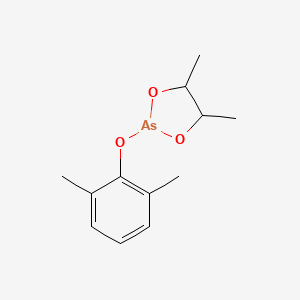
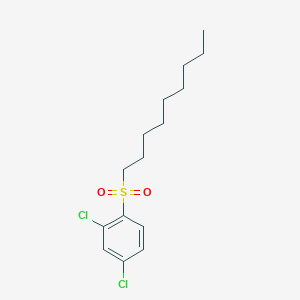
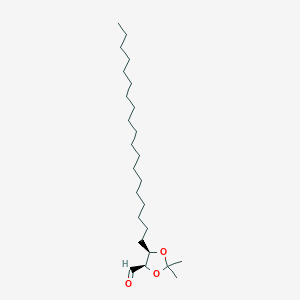
![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
